5-Hydroxymethyluracil

Beschreibung

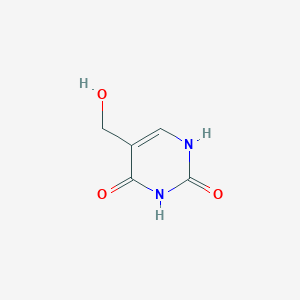

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(hydroxymethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBGXEHEIRGOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063455 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxymethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

44 mg/mL | |

| Record name | 5-Hydroxymethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4433-40-3 | |

| Record name | 5-(Hydroxymethyl)uracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Hydroxymethyl)uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(HYDROXYMETHYL)URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/590TQ3GL34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxymethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Hydroxymethyluracil: A Double-Edged Sword in the Genome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxymethyluracil (5hmU) is a modified pyrimidine (B1678525) base that occupies a fascinating and complex position in DNA biology. Initially identified as a product of oxidative DNA damage, emerging evidence has revealed its role as a potential epigenetic marker, blurring the lines between DNA lesion and a regulatory modification. This guide provides a comprehensive technical overview of the dual nature of 5hmU, detailing its formation, biological consequences, and the methodologies used for its study. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key analytical techniques. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying molecular processes.

The Dichotomy of this compound: Lesion vs. Epigenetic Mark

This compound can arise in the genome through two distinct pathways, fundamentally defining its subsequent biological role.

1.1. 5hmU as a DNA Lesion:

Oxidative stress and ionizing radiation can induce the oxidation of the methyl group of thymine (B56734), resulting in the formation of 5hmU[1][2]. This conversion generates a 5hmU:A base pair and is considered a form of DNA damage. Additionally, the deamination of 5-hydroxymethylcytosine (B124674) (5hmC), an intermediate in active DNA demethylation, can lead to the formation of a mismatched 5hmU:G pair[1][3]. This mispair is a significant threat to genomic integrity as it can lead to C-to-T transition mutations if not repaired before DNA replication. The cellular response to 5hmU as a lesion involves its recognition and removal by DNA glycosylases, primarily SMUG1 and TDG, through the base excision repair (BER) pathway[1][4].

1.2. 5hmU as an Epigenetic Mark:

In certain biological contexts, 5hmU appears to be intentionally generated and may function as an epigenetic modification. The Ten-eleven translocation (TET) enzymes, known for their role in oxidizing 5-methylcytosine (B146107) (5mC), can also hydroxylate thymine to form 5hmU[5][6][7]. This enzymatic production suggests a regulated process. The presence of 5hmU can influence DNA-protein interactions, including the binding of transcription factors, thereby potentially modulating gene expression[8][9][10]. In some organisms, like bacteriophage SPO1, 5hmU completely replaces thymine in the genome, highlighting its capacity to function as a primary DNA base[10].

Quantitative Analysis of this compound

The abundance of 5hmU in the genome is a critical factor in understanding its biological significance. Its levels can vary depending on the tissue type, cellular state, and the presence of oxidative stress.

Table 1: Levels of this compound in Various Tissues

| Tissue/Cell Type | Organism | 5hmU Level (per 106 bases) | Method | Reference |

| Human Lymphocytes | Human | ~0.5 | LC-MS/MS | [1] |

| Human Colon | Human | ~0.5 | LC-MS/MS | [1] |

| Colorectal Cancer | Human | ~0.5 | LC-MS/MS | [1] |

| Mouse Embryonic Stem Cells | Mouse | 2,900–7,800 (bases per genome) | Mass Spectrometry | [5] |

| Mouse Brain | Mouse | 0.15% of total DNA | Immunoassay | [11] |

| Mouse Liver | Mouse | High abundance | Immunoassay | [11] |

| Mouse Colorectum | Mouse | High abundance | Immunoassay | [11] |

| Mouse Kidney | Mouse | High abundance | Immunoassay | [11] |

| Colon Cancer Tissue | Human | 0.06% of total DNA | Immunoassay | [11] |

| Rectal Cancer Tissue | Human | 0.02% of total DNA | Immunoassay | [11] |

Table 2: Kinetic Parameters of DNA Glycosylases for this compound

| Enzyme | Substrate | Km (nM) | Vmax (fmol/min/µg) | Reference |

| Calf Thymus HmUra-DNA Glycosylase | 5hmU-containing DNA | 1.6 | 1.1 | [12] |

| Human SMUG1 | 5hmU:G | - | - | [4] |

| Human TDG | 5hmU:G | - | - | [13] |

Table 3: Miscoding Potential of this compound during DNA Synthesis

| DNA Polymerase | Nucleotide Incorporated Opposite 5hmU | Misincorporation Frequency | Reference |

| General observation | Adenine (dAMP) | Low (acts similar to thymine) | [2] |

| Human DNA Polymerase ι | Guanine (B1146940) (dGMP) opposite Thymine | ~10-fold higher than correct A | [14] |

| Human DNA Polymerase η | - | 10-2 to 10-3 (on undamaged DNA) | [15] |

Signaling Pathways and Molecular Interactions

The biological impact of 5hmU is determined by a complex network of enzymatic reactions and protein-DNA interactions.

Caption: Formation and biological consequences of this compound (5hmU).

Experimental Protocols

Accurate detection and mapping of 5hmU are crucial for elucidating its biological functions. Several methods have been developed, each with its own advantages and limitations.

4.1. Detection of 5hmU by Selective Chemical Labeling and Enrichment

This method allows for the specific enrichment of DNA fragments containing 5hmU, which can then be analyzed by qPCR or sequencing.

Protocol:

-

Glucosylation of 5hmU:

-

Immunoprecipitation (IP) or Affinity Pull-down:

-

Use an antibody specific to base J or a J-binding protein to immunoprecipitate the glucosylated DNA fragments[16][17][18].

-

Alternatively, use a modified UDP-glucose with a biotin (B1667282) tag for subsequent pull-down with streptavidin beads.

-

-

DNA Purification and Analysis:

Caption: Workflow for selective chemical labeling and enrichment of 5hmU.

4.2. DNA Glycosylase Activity Assay

This assay measures the ability of a DNA glycosylase to excise 5hmU from a DNA substrate.

Protocol:

-

Substrate Preparation:

-

Synthesize a short double-stranded DNA oligonucleotide containing a single 5hmU residue. One strand should be labeled, for example, with a fluorescent dye or a radioactive isotope.

-

-

Enzymatic Reaction:

-

Incubate the labeled DNA substrate with the purified DNA glycosylase (e.g., SMUG1 or TDG) in an appropriate reaction buffer.

-

-

Product Separation:

-

Stop the reaction and separate the excised 5hmU base from the DNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

-

Quantification:

-

Quantify the amount of excised base by measuring the signal from the labeled fragment.

-

Caption: Workflow for DNA glycosylase activity assay.

4.3. TET Enzyme Activity Assay (In Vitro)

This assay determines the ability of TET enzymes to oxidize thymine to 5hmU.

Protocol:

-

Substrate Preparation:

-

Prepare a DNA substrate (e.g., a plasmid or a PCR product) that is unmethylated.

-

-

Enzymatic Reaction:

-

Incubate the DNA substrate with a purified recombinant TET enzyme (e.g., TET1, TET2, or TET3), α-ketoglutarate, Fe(II), and ascorbate (B8700270) in a suitable reaction buffer[5].

-

-

DNA Digestion and Analysis:

-

After the reaction, purify the DNA and digest it to single nucleosides.

-

Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of 5-hydroxymethyl-2'-deoxyuridine (B45661) (the nucleoside form of 5hmU) produced[5][19].

-

Caption: Workflow for in vitro TET enzyme activity assay.

Future Perspectives and Drug Development Implications

The dual role of 5hmU presents both challenges and opportunities for therapeutic intervention. Targeting the enzymes that generate or remove 5hmU could be a viable strategy in diseases characterized by aberrant DNA modification landscapes, such as cancer. For instance, inhibiting the repair of pro-mutagenic 5hmU:G mismatches could selectively kill cancer cells with high levels of oxidative stress or deficiencies in other DNA repair pathways. Conversely, modulating the epigenetic function of 5hmU by targeting TET enzymes or 5hmU-binding proteins could offer novel approaches to regulate gene expression in various diseases. Further research is needed to fully dissect the context-dependent functions of 5hmU and to develop specific and potent modulators of its metabolism and recognition. A deeper understanding of the intricate biology of 5hmU will undoubtedly pave the way for innovative diagnostic and therapeutic strategies.

References

- 1. Enigmatic this compound: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of high excision capacity for this compound mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxymethylation of DNA: an epigenetic marker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Germline ablation of SMUG1 DNA glycosylase causes loss of this compound- and UNG-backup uracil-excision activities and increases cancer predisposition of Ung-/-Msh2-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Tet oxidizes thymine to this compound in mouse embryonic stem cell DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epigenie.com [epigenie.com]

- 8. Structural insights into how 5-hydroxymethylation influences transcription factor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]

- 10. DNA binding by the bacteriophage SPO1-encoded type II DNA-binding protein, transcription factor 1. Site-specific binding requires this compound-containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Excision of 5-halogenated Uracils by Human Thymine DNA Glycosylase: Robust Activity for DNA Contexts other than CpG - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human DNA Polymerase ι Utilizes Different Nucleotide Incorporation Mechanisms Dependent upon the Template Base - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The many faces of DNA polymerases: Strategies for mutagenesis and for mutational avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. A method for the efficient and selective identification of this compound in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of 5-Hydroxymethyluracil: A Technical Guide to its Role in Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Once primarily considered a product of DNA damage, 5-Hydroxymethyluracil (5hmU) is now emerging as a significant player in the epigenetic regulation of gene expression. This technical guide provides an in-depth exploration of the biological roles of 5hmU, detailing its formation, genomic distribution, and the enzymatic machinery that governs its presence in DNA. We delve into the quantitative landscape of 5hmU abundance and present detailed protocols for its detection and analysis. Furthermore, this guide illustrates the key molecular pathways involving 5hmU and outlines experimental workflows for the identification of its interacting proteins, offering a comprehensive resource for researchers in epigenetics, cancer biology, and neurobiology, as well as professionals in drug development targeting epigenetic modifications.

Introduction: The Expanding Role of this compound

This compound (5hmU) is a modified pyrimidine (B1678525) base that can arise in the genome through two primary pathways: the oxidation of thymine (B56734) by Ten-Eleven Translocation (TET) enzymes and the deamination of 5-hydroxymethylcytosine (B124674) (5hmC), which itself is an oxidation product of 5-methylcytosine (B146107) (5mC)[1]. While historically viewed as a lesion resulting from oxidative DNA damage, a growing body of evidence suggests that 5hmU may also function as an epigenetic mark, contributing to the intricate regulation of gene expression[1]. Its presence in the DNA of various organisms, from bacteriophages to mammals, underscores its potential biological significance[2]. In some organisms, such as dinoflagellates, 5hmU is found in remarkably high abundance, replacing a substantial fraction of thymine, where it is implicated in silencing transposable elements[3][4]. In mammals, while present at much lower levels, its dynamic regulation suggests a role in cellular differentiation and development[5]. This guide will explore the multifaceted nature of 5hmU, from its biochemical origins to its functional implications in gene regulation.

Formation and Removal of this compound: A Dynamic Balance

The cellular concentration of 5hmU is meticulously controlled by the interplay of enzymatic formation and removal processes.

Enzymatic Formation of 5hmU

The primary route for the intentional generation of 5hmU in mammalian cells is through the action of the TET family of dioxygenases (TET1, TET2, TET3). These enzymes, which are also responsible for the oxidation of 5mC to 5hmC, can directly oxidize the methyl group of thymine to produce 5hmU paired with adenine (B156593) (5hmU:A)[5]. This process is evolutionarily conserved, indicating a potentially important biological function.

A secondary, and often unintentional, pathway for 5hmU formation is the deamination of 5hmC. This can occur spontaneously or be enzymatically mediated, resulting in a 5hmU mispaired with guanine (B1146940) (5hmU:G). This mispair is a potent mutagenic lesion and is rapidly targeted for repair.

The Base Excision Repair Pathway for 5hmU Removal

The removal of 5hmU from the genome is primarily accomplished through the Base Excision Repair (BER) pathway, initiated by DNA glycosylases. Several glycosylases have been identified with activity towards 5hmU:

-

Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1): Considered the primary enzyme for removing 5hmU from both single- and double-stranded DNA. It can excise 5hmU when paired with either adenine or guanine[6].

-

Thymine-DNA glycosylase (TDG): While its major substrates are G:T and G:U mismatches, TDG also exhibits robust activity against 5hmU when it is mispaired with guanine (5hmU:G)[6][7].

-

Nei-like DNA glycosylase 1 (NEIL1): This glycosylase is particularly efficient at removing oxidized pyrimidines, including 5-hydroxyuracil, especially in the context of single-strand breaks[8].

The differential activity of these glycosylases towards 5hmU:A and 5hmU:G suggests a sophisticated cellular mechanism to distinguish between potentially regulatory 5hmU and mutagenic lesions.

Quantitative Landscape of this compound

The abundance of 5hmU varies significantly across different species and tissues, reflecting its diverse biological roles.

| Organism/Tissue | Method | Abundance of this compound | Reference |

| Dinoflagellates | |||

| Amphidinium carterae | LC-MS/MS | 44.59% of total thymidine | [3] |

| Crypthecodinium cohnii | LC-MS/MS | 28.97% of total thymidine | [3] |

| Symbiodinium sp. | LC-MS/MS | 22.18% of total thymidine | [3] |

| Mammalian Tissues | |||

| Mouse Brain | Enzyme Assay | High activity of 5hmU-DNA glycosylase | [5] |

| Mouse Thymus | Enzyme Assay | High activity of 5hmU-DNA glycosylase | [5] |

| Human Colorectal Tissue | Immunoassay | 0.46-0.57% of total cytosine (as 5hmC) | [9] |

| Human Colorectal Cancer | Immunoassay | 0.02-0.06% of total cytosine (as 5hmC) | [9] |

Note: Data on absolute 5hmU levels in mammalian tissues is still emerging. The data for human colorectal tissue refers to 5-hydroxymethylcytosine (5hmC), a precursor that can be deaminated to 5hmU. The significant decrease in cancer suggests a potential role for this pathway in tumorigenesis.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the role of 5hmU.

Molecular Pathways

References

- 1. Regulation of protein abundance in genetically diverse mouse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome-wide distribution of this compound and chromatin accessibility in the Breviolum minutum genome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound-DNA glycosylase activity may be a differentiated mammalian function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 9. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Fifth Base: A Technical Guide to the Discovery and History of 5-Hydroxymethyluracil in DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology, the canonical four bases of DNA—adenine, guanine (B1146940), cytosine, and thymine (B56734)—have long been considered the fundamental building blocks of genetic information. However, the discovery of modified bases has unveiled a more complex and nuanced layer of epigenetic regulation. Among these, 5-Hydroxymethyluracil (5-hmU) has emerged as a molecule of significant interest. Initially identified in bacteriophages and later in dinoflagellates, its recent discovery in mammalian DNA has opened new avenues of research into its biological role, from a simple DNA lesion to a potential epigenetic marker. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to 5-hmU, tailored for researchers, scientists, and drug development professionals.

A Historical Timeline of Discovery

The journey to understanding 5-hmU has been a multi-decade endeavor, marked by key discoveries across different organisms.

Quantitative Abundance of this compound

The prevalence of 5-hmU varies dramatically across the tree of life, from being a complete replacement for thymine in some viral genomes to a rare modification in mammals. This variation underscores its diverse biological roles.

Table 1: Quantitative Levels of this compound in Bacteriophages

| Bacteriophage Species | Host Organism | Percentage of Thymine Replaced by 5-hmU | Reference |

| Bacillus subtilis phage SP8 | Bacillus subtilis | 100% | [1] |

| Bacillus subtilis phage SPO1 | Bacillus subtilis | 100% | [2] |

| Bacillus subtilis phage φe | Bacillus subtilis | 100% | |

| Phage ViI | Salmonella enterica | ~7% of thymine bases are 5-hmdU, with a further 43% modified to 5-NeOmdU | [3] |

Table 2: Quantitative Levels of this compound in Dinoflagellates

| Dinoflagellate Species | Percentage of Thymine Replaced by 5-hmU |

| Amphidinium carterae | ~44.59% |

| Crypthecodinium cohnii | ~28.97% |

| Symbiodinium sp. | ~22.18% |

| Gyrodinium cohnii | ~37% |

Table 3: Quantitative Levels of this compound in Mammalian Tissues and Cells

| Mammalian Tissue/Cell Type | Organism | Approximate Abundance (per 106 dN) |

| Human Colon | Human | ~0.5 |

| Colorectal Cancer | Human | ~0.5 |

| Various Rat Tissues | Rat | ~0.5 |

| Various Porcine Tissues | Pig | ~0.5 |

| Mouse Embryonic Stem Cells | Mouse | Levels vary during differentiation |

Formation and Repair Pathways

This compound can arise in the genome through several distinct pathways and is recognized and processed by cellular repair machinery. Understanding these pathways is crucial for elucidating its biological significance.

Experimental Protocols

The detection and mapping of 5-hmU require specialized techniques that can distinguish it from other DNA bases, particularly thymine and 5-hydroxymethylcytosine. Below are detailed methodologies for key experiments.

Selective Chemical Labeling and Enrichment of 5-hmU

This protocol describes a method for the selective chemical labeling of 5-hmU, enabling its enrichment and subsequent analysis.[4][5]

Materials:

-

Genomic DNA

-

Recombinant mTet1 enzyme

-

β-glucosyltransferase (βGT)

-

UDP-6-N3-glucose (Azide-modified UDP-glucose)

-

DBCO-PEG4-Biotin

-

Streptavidin-coated magnetic beads

-

DNA purification kits

-

Buffers (mTet1 reaction buffer, βGT reaction buffer, binding buffer, wash buffer, elution buffer)

Procedure:

-

Oxidation of 5-mC and 5-hmC:

-

To a solution of fragmented genomic DNA (e.g., 1 µg in 50 µL), add mTet1 reaction buffer and recombinant mTet1 enzyme.

-

Incubate at 37°C for 1-2 hours to convert 5-mC and 5-hmC to 5-carboxylcytosine (5caC).

-

Purify the DNA using a DNA purification kit.

-

-

Glucosylation of 5-hmU:

-

To the purified DNA, add βGT reaction buffer, βGT enzyme, and UDP-6-N3-glucose.

-

Incubate at 37°C for 1 hour to transfer the azide-modified glucose to the hydroxyl group of 5-hmU.

-

Purify the DNA.

-

-

Biotinylation via Click Chemistry:

-

To the glucosylated DNA, add DBCO-PEG4-Biotin.

-

Incubate at 37°C for 2 hours to attach the biotin (B1667282) moiety to the azide (B81097) group.

-

Purify the DNA.

-

-

Enrichment of 5-hmU-containing DNA:

-

Resuspend streptavidin-coated magnetic beads in binding buffer.

-

Add the biotinylated DNA to the beads and incubate with gentle rotation at room temperature for 30 minutes.

-

Wash the beads several times with wash buffer to remove non-specifically bound DNA.

-

Elute the enriched 5-hmU-containing DNA from the beads using an appropriate elution buffer.

-

J-Binding Protein 1 (JBP1)-based Immunoprecipitation of Glucosylated 5-hmU

This method utilizes the specificity of J-Binding Protein 1 (JBP1) for glucosylated 5-hmU (base J) to enrich for DNA fragments containing this modification.

Materials:

-

Genomic DNA

-

J-Glucosyltransferase (JGT)

-

UDP-Glucose

-

Recombinant JBP1 fused to a tag (e.g., GST or His)

-

Affinity beads for the tag (e.g., Glutathione or Ni-NTA)

-

DNA fragmentation apparatus (e.g., sonicator)

-

Buffers (JGT reaction buffer, IP buffer, wash buffer, elution buffer)

Procedure:

-

DNA Fragmentation:

-

Fragment genomic DNA to a desired size range (e.g., 200-500 bp) by sonication.

-

-

Glucosylation of 5-hmU:

-

To the fragmented DNA, add JGT reaction buffer, JGT enzyme, and UDP-Glucose.

-

Incubate at 37°C for 1 hour.

-

Purify the DNA.

-

-

Immunoprecipitation:

-

Incubate the tag-fused JBP1 with affinity beads to allow binding.

-

Add the glucosylated DNA to the JBP1-bead complex in IP buffer.

-

Incubate with gentle rotation at 4°C for 2-4 hours.

-

Wash the beads multiple times with wash buffer.

-

Elute the enriched DNA from the beads.

-

Single-Base Resolution Sequencing of 5-hmU

This protocol outlines a method for sequencing 5-hmU at single-base resolution by converting it to 5-formyluracil (B14596) (5-fU), which is then read as a cytosine during PCR.[6][7]

Materials:

-

Genomic DNA

-

Potassium perruthenate (KRuO4)

-

DNA polymerase with proofreading activity

-

Primers for PCR

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Oxidation of 5-hmU to 5-fU:

-

Treat the DNA with a controlled amount of KRuO4 to specifically oxidize 5-hmU to 5-fU.

-

-

PCR Amplification:

-

Perform PCR using a proofreading DNA polymerase. During replication, 5-fU in the template strand will direct the incorporation of a guanine in the newly synthesized strand, leading to a T-to-C transition in the sequencing reads.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the PCR products.

-

Perform next-generation sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome and identify T-to-C transitions at thymine positions to map the locations of 5-hmU.

-

Biological Significance and Future Directions

The biological role of 5-hmU is multifaceted and context-dependent. In some organisms, it serves a structural purpose, replacing thymine to a large extent. In mammals, its low abundance suggests a more regulatory or transient role.

Potential Roles of 5-hmU:

-

Epigenetic Mark: The enzymatic production of 5-hmU by TET proteins and its dynamic levels during cellular differentiation suggest a role in epigenetic regulation, potentially influencing gene expression.

-

DNA Demethylation Intermediate: As a product of 5-hmC deamination, 5-hmU is a key intermediate in a proposed pathway for active DNA demethylation. Its efficient removal by the base excision repair machinery supports this transient role.

-

DNA Lesion: The formation of 5-hmU through oxidative damage represents a form of DNA lesion that, if not repaired, could have mutagenic potential.

The study of 5-hmU is a rapidly evolving field. Future research will likely focus on:

-

Developing more sensitive and high-throughput methods for detecting and quantifying 5-hmU.

-

Elucidating the specific proteins that "read" and "erase" this modification to understand its downstream effects.

-

Investigating the role of 5-hmU in various biological processes, including development, aging, and disease.

-

Exploring the potential of targeting 5-hmU pathways for therapeutic interventions, particularly in cancer and other diseases with epigenetic dysregulation.

Conclusion

The discovery and ongoing investigation of this compound have added a new layer of complexity to our understanding of the genome. From its initial identification in viruses to its more recent discovery in mammals, 5-hmU has transitioned from a biological curiosity to a molecule of significant interest in the field of epigenetics. The development of sophisticated experimental techniques has been instrumental in unraveling its formation, repair, and potential functions. As research continues, a clearer picture of the role of this enigmatic fifth base in health and disease will undoubtedly emerge, offering new opportunities for diagnostics and therapeutic innovation.

References

- 1. Frontiers | In vitro Type II Restriction of Bacteriophage DNA With Modified Pyrimidines [frontiersin.org]

- 2. Identification of high excision capacity for this compound mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Type II Restriction of Bacteriophage DNA With 5hmdU-Derived Base Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of mismatched this compound in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of mismatched this compound in DNA by selective chemical labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sequencing this compound at Single-Base Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Enzymatic Conversion of Thymine to 5-Hydroxymethyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of thymine (B56734) to 5-hydroxymethyluracil (5hmU) represents a critical intersection of DNA modification, repair, and potential epigenetic regulation. This technical guide provides a comprehensive overview of the core enzymatic processes involved, focusing on the roles of Ten-Eleven Translocation (TET) enzymes and thymine hydroxylases. This document details the reaction mechanisms, summarizes available kinetic data, provides in-depth experimental protocols for studying this conversion, and visualizes the associated biochemical pathways. This guide is intended to serve as a valuable resource for researchers in drug development and molecular biology, offering insights into the enzymatic machinery that governs the formation of this important modified base.

Introduction

This compound (5hmU) is a modified pyrimidine (B1678525) base found in the DNA of various organisms, from bacteriophages to mammals. While initially considered a product of oxidative DNA damage, it is now understood that 5hmU can also be generated through specific enzymatic pathways. The primary enzymatic routes for the formation of 5hmU from thymine involve two key families of dioxygenases: the Ten-Eleven Translocation (TET) family of enzymes in mammals and thymine hydroxylases (also known as thymine dioxygenases) found in fungi and protozoa.

The presence and regulation of 5hmU have significant implications for genome stability and gene expression. In some contexts, 5hmU is recognized and excised by DNA repair pathways, highlighting its potential as a lesion. In other contexts, its dynamic regulation suggests a role as an epigenetic marker, adding another layer of complexity to the epigenetic landscape. Understanding the enzymatic basis of 5hmU formation is therefore crucial for elucidating its biological functions and for developing therapeutic strategies that target DNA modification pathways.

Enzymatic Pathways for this compound Formation from Thymine

The direct oxidation of the methyl group of thymine to a hydroxymethyl group is catalyzed by two main classes of enzymes, both of which are non-heme, Fe(II)- and α-ketoglutarate-dependent dioxygenases.

Ten-Eleven Translocation (TET) Enzymes

In mammals, the TET family of enzymes (TET1, TET2, and TET3) are the primary catalysts for the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a key step in active DNA demethylation.[1][2] However, these enzymes also exhibit activity towards thymine, converting it to 5hmU.[3] This activity is considered a secondary function compared to their role in 5mC oxidation.

The reaction catalyzed by TET enzymes is a hydroxylation reaction that requires molecular oxygen, Fe(II) as a cofactor, and α-ketoglutarate as a co-substrate. The proposed mechanism involves the generation of a highly reactive Fe(IV)-oxo intermediate that abstracts a hydrogen atom from the methyl group of thymine, followed by hydroxylation.

Thymine Hydroxylases (Thymine Dioxygenases)

In various non-mammalian eukaryotes, such as the fungus Neurospora crassa and the protozoan Rhodotorula glutinis, the enzymatic conversion of thymine to 5hmU is carried out by thymine hydroxylases (EC 1.14.11.6).[2][4] These enzymes are also Fe(II)/α-ketoglutarate-dependent dioxygenases and catalyze the following reaction:

Thymine + α-ketoglutarate + O₂ → this compound + Succinate + CO₂[4]

Thymine hydroxylases can further oxidize 5hmU to 5-formyluracil (B14596) and subsequently to uracil-5-carboxylic acid.

Quantitative Data and Enzyme Kinetics

While the enzymatic conversion of thymine to 5hmU by TET enzymes and thymine hydroxylases is established, specific kinetic parameters (Km, kcat, Vmax) for thymine as a substrate are not extensively reported in the literature. To provide a point of reference, the kinetic parameters for TET enzymes with their primary substrate, 5-methylcytosine (5mC), and for thymine with other enzymes are presented below.

Table 1: Michaelis-Menten Constants (Km) for TET Enzymes and Related Substrates

| Enzyme | Substrate | Km (μM) | Organism | Reference |

| TET1 | 5mC-containing DNA | 0.075 | Mouse | [5] |

| TET2 | 5mC-containing DNA | Not reported | ||

| Dihydropyrimidine Dehydrogenase | Thymine | 2.2 | Rat (liver) | [6] |

Table 2: Cofactor Requirements for TET Enzymes and Thymine Hydroxylases

| Enzyme Family | Required Cofactors | Co-substrate |

| TET Enzymes | Fe(II), Ascorbate (for Fe(II) recycling) | α-ketoglutarate, O₂ |

| Thymine Hydroxylases | Fe(II), Ascorbate | α-ketoglutarate, O₂ |

Note: The available literature lacks specific Km, kcat, and Vmax values for the enzymatic conversion of thymine to this compound by TET enzymes and thymine hydroxylases.

Experimental Protocols

This section provides detailed methodologies for the in vitro study of the enzymatic formation of 5hmU from thymine and for the quantification of the product.

In Vitro Assay for TET Enzyme-Mediated Thymine Oxidation

This protocol is adapted from methods used to study TET activity on 5mC and can be applied to investigate thymine oxidation.[7]

Materials:

-

Recombinant human TET1/2/3 catalytic domain (commercially available)

-

Thymine or a thymine-containing DNA oligonucleotide substrate

-

Assay Buffer: 50 mM HEPES (pH 8.0), 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µM ATP

-

Quenching Solution: 10 mM EDTA

-

LC-MS/MS system for analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the following components on ice:

-

Assay Buffer

-

Thymine or thymine-containing DNA substrate to the desired final concentration

-

Nuclease-free water to the final volume

-

-

Enzyme Addition: Initiate the reaction by adding the recombinant TET enzyme to the reaction mixture. The final enzyme concentration should be optimized based on preliminary experiments.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours). Time-course experiments are recommended to determine the linear range of the reaction.

-

Reaction Quenching: Stop the reaction by adding the Quenching Solution to chelate the Fe(II) ions.

-

Sample Preparation for Analysis:

-

If a DNA oligonucleotide was used as a substrate, the DNA must be enzymatically digested to nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

If free thymine was used, the sample can be directly analyzed after appropriate dilution and filtration.

-

-

Quantification of 5hmU: Analyze the prepared samples by LC-MS/MS to quantify the amount of 5hmU produced.

In Vitro Assay for Thymine Hydroxylase Activity

This protocol is based on methods developed for studying thymine hydroxylase from fungal sources.[8]

Materials:

-

Purified or partially purified thymine hydroxylase

-

[¹⁴C]-labeled thymine

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.5 mM α-ketoglutarate, 0.1 mM FeSO₄, 1 mM L-ascorbic acid

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a reaction vial, combine the Assay Buffer components.

-

Substrate Addition: Add [¹⁴C]-labeled thymine to the reaction mixture.

-

Enzyme Addition: Start the reaction by adding the thymine hydroxylase preparation.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold 1 M perchloric acid.

-

Product Separation: Separate the product, 5hmU, from the substrate, thymine, using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of [¹⁴C]-labeled 5hmU by scintillation counting of the corresponding TLC spot or HPLC fraction.

LC-MS/MS Quantification of this compound

This method provides a highly sensitive and specific means of quantifying 5hmU.[9]

Instrumentation:

-

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Sample Preparation:

-

As described in the in vitro assay protocols, digest DNA substrates to nucleosides or prepare the reaction mixture containing free bases.

-

Use stable isotope-labeled 5hmU as an internal standard for accurate quantification.

LC-MS/MS Parameters:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of water and methanol (B129727) containing 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for 5hmU and its internal standard.

Signaling Pathways and Regulatory Context

The enzymatic formation of 5hmU from thymine does not occur in isolation but is embedded within complex cellular signaling and regulatory networks.

TET Enzymes in Development and Disease

TET enzymes are integral to epigenetic regulation and are involved in several key signaling pathways, including:

-

Wnt Signaling: TET enzymes can regulate the expression of Wnt pathway components.[1]

-

TGF-β Signaling: There is crosstalk between TET activity and the TGF-β signaling pathway.[1]

-

Notch Signaling: TET enzymes have been shown to influence Notch signaling.[1]

-

Sonic Hedgehog (SHH) Pathway: TET enzymes can impact the expression of genes within the SHH pathway.[1]

The dysregulation of TET enzyme activity is implicated in various cancers, where altered DNA methylation patterns are a common feature.[10]

Thymine Metabolism and DNA Repair

The formation of 5hmU can also be viewed in the context of thymine metabolism and DNA damage response. When 5hmU is formed in DNA, it can be recognized by DNA glycosylases, such as SMUG1 and TDG, which initiate the base excision repair (BER) pathway to remove the modified base. This highlights a potential role for 5hmU as a DNA lesion that requires active removal to maintain genome integrity.

Visualizations

Enzymatic Formation of this compound from Thymine

Caption: Enzymatic conversion of thymine to this compound.

Experimental Workflow for In Vitro Thymine Oxidation Assay

Caption: Workflow for in vitro thymine to 5hmU conversion assay.

Regulatory Context of TET Enzyme Activity

Caption: Regulatory network of TET-mediated 5hmU formation.

Conclusion

The enzymatic formation of this compound from thymine by TET enzymes and thymine hydroxylases is a fundamentally important process with implications for DNA integrity and epigenetic control. While the qualitative aspects of these reactions are well-characterized, a significant gap exists in the quantitative understanding of their kinetics with thymine as a substrate. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate this enzymatic conversion. Future studies focusing on the precise kinetic parameters and the cellular conditions that favor thymine oxidation by these enzymes will be crucial for fully elucidating the biological significance of 5hmU and for exploring its potential as a therapeutic target.

References

- 1. oatext.com [oatext.com]

- 2. TET enzymes - Wikipedia [en.wikipedia.org]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Thymine dioxygenase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thymine 7-hydroxylase and pyrimidine deoxyribonucleoside 2' -hydroxylase activities in Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. The Role of Ten-Eleven Translocation Proteins in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of 5-Hydroxymethyluracil: A Double-Edged Sword in the Genome

An In-depth Technical Guide on the Deamination of 5-Hydroxymethylcytosine (B124674)

Introduction

The landscape of epigenetics is continuously evolving with the discovery of new DNA modifications and their intricate regulatory roles. Beyond the well-established 5-methylcytosine (B146107) (5mC), its oxidized derivative, 5-hydroxymethylcytosine (5hmC), has emerged as a critical player in gene regulation and cellular differentiation.[1][2][3] While often viewed as a transient intermediate in the DNA demethylation pathway, 5hmC can also serve as a substrate for enzymatic deamination, leading to the formation of 5-hydroxymethyluracil (5hmU). This event introduces a lesion into the DNA that, if not properly repaired, can have significant consequences for genome stability. This technical guide provides a comprehensive overview of the enzymatic deamination of 5hmC to 5hmU, the subsequent base excision repair (BER) pathways, and the biological implications of this process. It is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, DNA repair, and oncology.

Enzymatic Deamination of 5-Hydroxymethylcytosine: A Contested Pathway

The deamination of cytosine and its derivatives is primarily carried out by the Activation-Induced Deaminase (AID)/Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like (APOBEC) family of enzymes.[1] While these enzymes are known to deaminate cytosine to uracil (B121893) and 5mC to thymine, their activity on 5hmC is a subject of ongoing investigation and debate.

Several studies have suggested that AID/APOBEC enzymes can catalyze the conversion of 5hmC to 5hmU.[1] However, a growing body of evidence indicates that the bulky hydroxylmethyl group at the C5 position of cytosine presents a steric hindrance for the active site of most AID/APOBEC enzymes, leading to significantly reduced or even undetectable deamination activity compared to their preferred substrates, cytosine and 5mC.[4][5]

For instance, detailed steady-state kinetic analysis of human APOBEC3A (A3A) has revealed a dramatic discrimination against TET-oxidized methylcytosines. The catalytic efficiency (kcat/Km) of A3A for 5hmC is over 3700-fold lower than for unmodified cytosine. This suggests that under normal physiological conditions, the deamination of 5hmC by A3A is a rare event. While data for other AID/APOBEC family members is less definitive, the general consensus is that they exhibit a strong preference for unmodified cytosine and show significantly reduced activity on 5-substituted cytosines.[4]

Table 1: Steady-State Kinetic Parameters of Human APOBEC3A for Various Cytosine Substrates

| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) |

| Cytosine (C) | 1.8 ± 0.1 | 0.31 ± 0.04 | 5.8 ± 0.8 |

| 5-methylcytosine (5mC) | 1.3 ± 0.1 | 0.40 ± 0.07 | 3.3 ± 0.6 |

| 5-hydroxymethylcytosine (5hmC) | (2.5 ± 0.2) x 10⁻³ | 1.6 ± 0.2 | (1.6 ± 0.2) x 10⁻³ |

Data adapted from a study on APOBEC3A activity on modified cytosines.

Despite the low enzymatic efficiency, the deamination of 5hmC to 5hmU can still occur, particularly in contexts where AID/APOBEC enzymes are overexpressed, such as in certain cancers or during immune responses. The resulting 5hmU:G mispair is a mutagenic lesion that must be efficiently recognized and repaired to maintain genomic integrity.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-Hydroxymethylcytosine-mediated active demethylation is required for mammalian neuronal differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AID/APOBEC deaminases disfavor modified cytosines implicated in DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient deamination of 5-methylcytosines in DNA by human APOBEC3A, but not by AID or APOBEC3G - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxymethyluracil: A Multifaceted DNA Modification in Prokaryotes and Eukaryotes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyluracil (5hmU), a modified pyrimidine (B1678525) base, has emerged from the shadows of being considered a mere product of DNA damage to a molecule of significant biological interest in both prokaryotic and eukaryotic systems. Initially identified in bacteriophages, its presence and functional implications are now recognized across a diverse range of organisms, from protozoa to mammals. In prokaryotes, particularly in certain bacteriophages, 5hmU serves as a fundamental component of the genome, replacing thymine (B56734) to evade host defense mechanisms. In eukaryotes, its roles are more nuanced and are intricately linked to epigenetic regulation, DNA demethylation pathways, and the cellular response to oxidative stress. This technical guide provides a comprehensive overview of the functions of 5hmU, detailing its formation, genomic abundance, and the enzymatic pathways that govern its presence. We present quantitative data on 5hmU levels across various cell types and disease states, offer detailed experimental protocols for its detection and mapping, and provide visual representations of the key molecular pathways in which it is involved. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development seeking to understand and explore the multifaceted roles of this enigmatic DNA modification.

Introduction

The landscape of epigenetics has been dominated by the study of 5-methylcytosine (B146107) (5mC) as the fifth base of DNA. However, the discovery and characterization of other modified bases are expanding our understanding of the complexity of genomic regulation. Among these is this compound (5hmU), a derivative of thymine. 5hmU can be formed through several mechanisms, including the oxidation of thymine by reactive oxygen species (ROS), the enzymatic oxidation of thymine by Ten-eleven translocation (TET) enzymes, or the deamination of 5-hydroxymethylcytosine (B124674) (5hmC).[1][2][3] Its biological significance is context-dependent, functioning as a critical genomic building block in some organisms while acting as a transient signaling molecule or a DNA lesion in others. This guide will delve into the distinct functions of 5hmU in prokaryotic and eukaryotic domains, providing a technical foundation for further research and therapeutic exploration.

The Function of this compound in Prokaryotes

In the prokaryotic world, the most prominent role of 5hmU is observed in certain bacteriophages, where it can completely or partially replace thymine in the viral genome.[4] This strategic substitution serves as a sophisticated defense mechanism against the host bacterium's restriction-modification system.

2.1. Evasion of Host Restriction Enzymes:

Bacterial restriction enzymes are a primary defense against invading phage DNA, recognizing and cleaving specific DNA sequences. By substituting thymine with 5hmU, and often further modifying it to hypermodified bases like β-D-glucosyl-hydroxymethyluracil (base J), phages effectively mask these recognition sites, rendering their DNA resistant to cleavage.[5] This allows the phage to replicate successfully within the host cell. For instance, in the Bacillus subtilis phage SP8, 5hmU is a key component of its DNA.[6][7]

2.2. Impact on Transcription:

The presence of 5hmU in promoter regions can influence transcription by bacterial RNA polymerase.[8] Depending on the promoter context, 5hmU can either enhance or inhibit transcription, suggesting a role in regulating the phage life cycle.[8]

The Function of this compound in Eukaryotes

In eukaryotes, the function of 5hmU is more complex and multifaceted, ranging from its role as an intermediate in DNA demethylation to a potential epigenetic marker in its own right. Its levels are generally much lower than in 5hmU-containing phages and vary significantly between different organisms, tissues, and cell states.[9]

3.1. An Intermediate in Active DNA Demethylation:

One of the most well-studied roles of 5hmU in eukaryotes is as a key intermediate in the active DNA demethylation pathway. This process is crucial for epigenetic reprogramming during development and in response to environmental stimuli. The pathway involves:

-

Oxidation of 5-methylcytosine (5mC): TET enzymes oxidize 5mC to 5-hydroxymethylcytosine (5hmC).[10]

-

Deamination of 5hmC: 5hmC can be deaminated by enzymes such as Activation-Induced Deaminase (AID) and Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like (APOBEC) proteins to form 5hmU, creating a 5hmU:G mismatch in the DNA.[11]

-

Base Excision Repair (BER): This mismatch is recognized and excised by DNA glycosylases, including Thymine-DNA Glycosylase (TDG), Single-strand-selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1), and NEIL1.[12] The resulting abasic site is then repaired, ultimately leading to the replacement of the original 5mC with an unmodified cytosine.[13]

3.2. A Product of Thymine Oxidation and a Potential Epigenetic Mark:

5hmU can also be generated through the direct oxidation of thymine, a process that can be catalyzed by TET enzymes or occur as a result of oxidative stress.[2][3] The presence of 5hmU generated from thymine (paired with adenine) suggests functions beyond being a simple demethylation intermediate. There is growing evidence that 5hmU itself may act as an epigenetic mark.[2] For instance, in mouse embryonic stem cells, the levels of TET-dependent 5hmU increase during early differentiation and can recruit specific proteins involved in chromatin remodeling and transcription.[2]

3.3. Role in Gene Regulation and Chromatin Structure:

The presence of 5hmU in DNA can influence gene expression. In some dinoflagellates, where 5hmU is found in remarkably high abundance, it is enriched in repetitive elements and at the boundaries of gene arrays, suggesting a role in silencing transposable elements and regulating transcription.[1][14] The modification can also affect the binding of transcription factors to DNA, thereby modulating gene activity.[15]

3.4. 5hmU as a DNA Lesion:

When formed as a result of oxidative damage, 5hmU is recognized as a DNA lesion and is efficiently removed by the BER pathway to prevent mutations.[6] The accumulation of unrepaired 5hmU can lead to genomic instability.

Quantitative Data on this compound Levels

The abundance of 5hmU varies dramatically across different biological contexts. The following tables summarize key quantitative findings from the literature.

Table 1: Abundance of this compound in Various Organisms

| Organism/System | Abundance of 5hmU | Reference(s) |

| Bacillus subtilis phage SP8 | Complete replacement of thymine | [6] |

| Dinoflagellates (Exuviaella cassubica, Symbiodinium microadriaticum) | 12% of thymine replaced | [5][14] |

| Dinoflagellates (Crypthecodinium cohnii) | 37-38% of thymine replaced | [5][14] |

| Dinoflagellates (Amphidinium carterae) | 62% of thymine replaced | [5][14] |

| Dinoflagellates (Prorocentrum micans) | 62.8% of thymine replaced | [5][14] |

| Dinoflagellates (Peridinium triquetrum) | 68% of thymine replaced | [5][14] |

| Kinetoplastids (Leishmania) | ~1% of thymine replaced (as Base J) | [14] |

| Mouse Embryonic Stem Cells | Levels similar to 5-carboxylcytosine | [2] |

| Human Somatic Tissues | ~0.5 per 106 deoxynucleosides | [3] |

Table 2: Comparison of 5-Hydroxymethylcytosine (5hmC) Levels in Human Tissues (as a precursor to 5hmU)

| Tissue | Percentage of 5hmC | Reference(s) |

| Brain | 0.40–0.67% | [16] |

| Liver | 0.40–0.46% | [16] |

| Kidney | 0.38–0.65% | [16] |

| Colorectal | 0.45–0.57% | [16] |

| Lung | 0.14–0.18% | [16] |

| Heart | 0.05% | [16] |

| Breast | 0.05% | [16] |

| Placenta | 0.06% | [16] |

Table 3: Altered 5-Hydroxymethylcytosine (5hmC) Levels in Cancer

| Cancer Type | Change in 5hmC Levels Compared to Normal Tissue | Reference(s) |

| Colorectal Cancer | Significantly reduced (0.02–0.06% vs 0.46–0.57%) | [16] |

| Lung Cancer (Squamous Cell Carcinoma) | Up to 5-fold reduction | [17] |

| Brain Tumors | Up to >30-fold reduction | [17] |

| Melanoma | ~50% to over 90% loss | [10] |

| Prostate, Breast, Colon Carcinoma | Profoundly reduced | [18] |

| Non-Small Cell Lung Cancer | Significantly reduced, associated with poor prognosis | [19] |

Experimental Protocols

Accurate detection and mapping of 5hmU are crucial for understanding its biological functions. Several methods have been developed, each with its own advantages and limitations.

5.1. Protocol for Selective Chemical Labeling and Enrichment of 5hmU

This method is based on the selective glucosylation of 5hmU by a specific enzyme, followed by enrichment.[15]

Materials:

-

Genomic DNA

-

J-binding protein 1 (JBP1) glucosyltransferase (JGT)

-

UDP-glucose or modified UDP-N3-glucose

-

Biotin-alkyne (for click chemistry with UDP-N3-glucose)

-

Streptavidin beads

-

Antibody specific for base J (glucosyl-5hmU)

-

Protein G beads

-

Quantitative PCR (qPCR) reagents and primers

-

Buffers (TE, IP buffer, wash buffer, elution buffer)

Procedure:

-

DNA Fragmentation: Shear genomic DNA to the desired fragment size (e.g., 200-500 bp) by sonication.

-

Glucosylation Reaction:

-

Incubate the fragmented DNA with JGT and UDP-glucose (for antibody-based enrichment) or UDP-N3-glucose (for biotin-based enrichment) in the appropriate reaction buffer.

-

Incubate at 25°C for 1 hour.

-

-

For Biotin-based Enrichment (Click Chemistry):

-

Perform a click chemistry reaction by adding biotin-alkyne to the N3-glucose labeled DNA.

-

Incubate as recommended by the manufacturer's protocol.

-

Enrich for biotinylated DNA fragments using streptavidin beads.

-

-

For Antibody-based Enrichment (Immunoprecipitation):

-

Incubate the glucosylated DNA with a specific antibody against base J.

-

Add Protein G beads to capture the antibody-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Analysis:

-

Elute the enriched DNA from the beads.

-

Analyze the enriched DNA by qPCR for specific loci or by high-throughput sequencing for genome-wide mapping.

-

5.2. Protocol for Sequencing 5hmU at Single-Base Resolution

This method relies on the chemical conversion of 5hmU to 5-formyluracil (B14596) (5fU), which then preferentially pairs with guanine (B1146940) during DNA synthesis, leading to a T-to-C transition in sequencing data.[8][20]

Materials:

-

Genomic DNA

-

Potassium perruthenate (KRuO4) for oxidation

-

DNA polymerase

-

PCR reagents

-

Primers for amplification

-

Next-generation sequencing platform and reagents

Procedure:

-

DNA Preparation: Isolate and fragment genomic DNA.

-

Chemical Oxidation:

-

Treat the DNA with KRuO4 to oxidize 5hmU to 5fU.

-

-

Polymerase Extension:

-

Perform a single-nucleotide extension reaction using a DNA polymerase. During this step, the polymerase will preferentially incorporate a guanine opposite the 5fU.

-

-

PCR Amplification:

-

Amplify the DNA using PCR. This will solidify the T-to-C transition at the original 5hmU sites.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the amplified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Identify T-to-C transitions that are present in the oxidized sample but absent in a non-oxidized control to map the locations of 5hmU at single-base resolution.

-

5.3. Protocol for Methylated DNA Immunoprecipitation (MeDIP) for 5hmU Mapping

This protocol uses an antibody specific for 5hmU to enrich for DNA fragments containing this modification.[21][22]

Materials:

-

Genomic DNA

-

Anti-5-hydroxymethyluracil antibody

-

Protein A/G magnetic beads

-

Buffers (IP buffer, wash buffer, elution buffer)

-

Reagents for DNA purification

Procedure:

-

DNA Fragmentation: Shear genomic DNA to an average size of 200-600 bp.

-

Denaturation: Denature the fragmented DNA by heating to 95°C for 10 minutes, followed by rapid cooling on ice.

-

Immunoprecipitation:

-

Incubate the denatured DNA with the anti-5hmU antibody overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-DNA complexes.

-

-

Washing:

-

Wash the beads multiple times with IP wash buffer to remove non-specifically bound DNA.

-

-

Elution:

-

Elute the enriched DNA from the antibody-bead complexes using an elution buffer.

-

-

DNA Purification: Purify the eluted DNA.

-

Analysis: The enriched DNA can be analyzed by qPCR or subjected to library preparation for high-throughput sequencing (MeDIP-seq).

Signaling Pathways and Experimental Workflows

Visualizing the molecular processes involving 5hmU is essential for a deeper understanding of its function. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Active DNA demethylation pathway involving 5hmU.

Caption: Experimental workflow for 5hmU-IP-seq.

Caption: Formation and functional divergence of 5hmU.

Conclusion and Future Directions

This compound is a DNA modification with remarkably diverse and context-dependent functions. In prokaryotes, it is a key element of phage survival, while in eukaryotes, it sits (B43327) at the crossroads of DNA repair, epigenetic regulation, and oxidative stress response. The significant alterations in the levels of its precursor, 5hmC, in various cancers highlight the potential of targeting pathways involving these modified bases for diagnostic and therapeutic purposes.

Future research should focus on several key areas:

-

Elucidating the full spectrum of 5hmU reader proteins in eukaryotes to better understand its role as an epigenetic mark.

-

Developing more sensitive and direct methods for quantifying and mapping 5hmU , especially for distinguishing it from other thymine modifications in complex biological samples.

-

Investigating the interplay between 5hmU and other epigenetic modifications to unravel the combinatorial complexity of the epigenetic code.

-

Exploring the therapeutic potential of modulating 5hmU levels or the enzymes involved in its metabolism, particularly in the context of cancer and developmental disorders.

As our technical capabilities to study rare DNA modifications improve, the enigmatic nature of this compound will undoubtedly continue to unfold, revealing new layers of genomic complexity and offering novel avenues for biomedical innovation.

References

- 1. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigenetic regulatory functions of DNA modifications: 5-methylcytosine and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enigmatic this compound: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genome-wide distribution of this compound and chromatin accessibility in the Breviolum minutum genome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue-Specific Differences in DNA Modifications (5-Hydroxymethylcytosine, 5-Formylcytosine, 5-Carboxylcytosine and this compound) and Their Interrelationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of 5-hydroxymethylcytosine in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of mismatched this compound in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of base excision repair in maintaining the genetic and epigenetic integrity of CpG sites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming | PLOS One [journals.plos.org]

- 14. Genome-wide distribution of this compound and chromatin accessibility in the Breviolum minutum genome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A method for the efficient and selective identification of this compound in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oncotarget.com [oncotarget.com]

- 19. Low level of 5-Hydroxymethylcytosine predicts poor prognosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sequencing this compound at Single-Base Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing | Springer Nature Experiments [experiments.springernature.com]

- 22. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxymethyluracil: A Dual-Faceted Biomarker for Oxidative Stress in Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxymethyluracil (5-hmU) is emerging as a significant biomarker for oxidative stress, offering a window into the cellular impact of reactive oxygen species (ROS) on DNA. Formed through the oxidation of thymine (B56734) or the deamination of 5-hydroxymethylcytosine (B124674), 5-hmU's presence in biological systems is indicative of DNA damage that can drive mutagenesis and contribute to the pathology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of 5-hmU as a biomarker, detailing its formation, the cellular mechanisms for its removal, and its dual role as both a lesion and a potential epigenetic mark. We present detailed experimental protocols for the accurate quantification of 5-hmU, summarize key quantitative findings in various biological contexts, and illustrate the intricate signaling pathways involved. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize 5-hmU in their studies of oxidative stress and the development of novel therapeutics.

Introduction: The Significance of this compound in Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical factor in the pathogenesis of a wide array of human diseases. ROS can inflict damage upon all major classes of biological macromolecules, with DNA being a particularly vulnerable target. The oxidation of DNA bases can lead to mutations, genomic instability, and ultimately, cellular dysfunction and death.

This compound (5-hmU) is a product of oxidative DNA damage, arising primarily from two distinct pathways: the direct oxidation of the thymine methyl group and the deamination of 5-hydroxymethylcytosine (5-hmC), a recognized epigenetic modification.[1] This dual origin positions 5-hmU at the crossroads of DNA damage and epigenetic regulation, making it a biomarker of profound interest. While the cell possesses sophisticated repair mechanisms to remove 5-hmU, its accumulation can serve as a dosimeter of oxidative insult and a potential indicator of disease presence and progression.

Formation of this compound: A Tale of Two Pathways

The generation of 5-hmU in DNA is a result of both enzymatic and non-enzymatic processes, reflecting the complex interplay between oxidative stress and normal cellular metabolism.

Pathway 1: Oxidation of Thymine

Under conditions of oxidative stress, reactive oxygen species, such as the hydroxyl radical (•OH), can attack the methyl group of thymine residues in DNA. This oxidative attack leads to the formation of a this compound:adenine (5-hmU:A) base pair.[1] Additionally, the Ten-Eleven Translocation (TET) family of enzymes, known for their role in DNA demethylation, have been shown to catalyze the oxidation of thymine to 5-hmU.[2][3][4][5][6]

Pathway 2: Deamination of 5-Hydroxymethylcytosine

5-Hydroxymethylcytosine (5-hmC) is an intermediate in the active demethylation of 5-methylcytosine (B146107) (5-mC). Spontaneous or enzyme-assisted (e.g., by Activation-Induced Deaminase/Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like (AID/APOBEC) deaminases) deamination of 5-hmC results in the formation of a this compound:guanine (5-hmU:G) mismatch.[1] This mispair is a potent mutagenic lesion if not promptly repaired.

Figure 1: The two primary pathways for the formation of this compound (5-hmU) in DNA.

Cellular Repair of this compound: The Base Excision Repair Pathway

To counteract the deleterious effects of 5-hmU, cells have evolved a robust DNA repair mechanism known as Base Excision Repair (BER). This multi-step process efficiently recognizes and removes the damaged base, restoring the original DNA sequence.

The key enzymes involved in the removal of 5-hmU are DNA glycosylases, which recognize the modified base and cleave the N-glycosidic bond between the base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. The primary DNA glycosylases responsible for excising 5-hmU are Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) and Thymine-DNA glycosylase (TDG).[7][8][9] Methyl-CpG binding domain protein 4 (MBD4) and Nei-like DNA glycosylase 1 (NEIL1) also contribute to its removal, particularly when it is mismatched with guanine.[10][11][12]

Following the creation of the AP site, the repair process continues with the action of an AP endonuclease (APE1), which cleaves the phosphodiester backbone. A DNA polymerase then inserts the correct nucleotide, and a DNA ligase seals the remaining nick in the DNA strand.

Figure 2: The Base Excision Repair (BER) pathway for the removal of 5-hmU from DNA.

Methodologies for the Quantification of this compound

Accurate and sensitive quantification of 5-hmU is paramount for its validation and application as a biomarker. Several analytical techniques are employed for this purpose, each with its own advantages and limitations.

Mass Spectrometry-Based Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standards for the quantification of 5-hmU due to their high specificity and sensitivity. These methods typically involve the enzymatic hydrolysis of DNA to its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection.

This protocol outlines a general procedure for the analysis of 5-hmU in urine samples.

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

-

To 1 mL of the supernatant, add an internal standard (e.g., ¹⁵N₃-¹³C₁₀-5-hydroxymethyl-2'-deoxyuridine).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering substances.

-

Elute the analyte with methanol (B129727) and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-